Ademetionine

Description

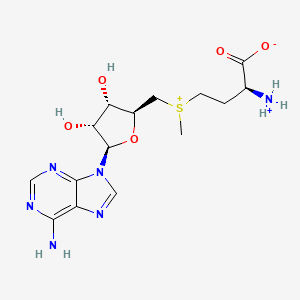

Structure

2D Structure

3D Structure

Properties

Key on ui mechanism of action |

S-Adenosylmethionine (SAMe) is a natural substance present in the cells of the body. It is a direct metabolite of the essential amino acid L-methionine. SAMe plays a crucial biochemical role in the body by donating a one-carbon methyl group in a process called transmethylation. SAMe, formed from the reaction of L-methionine and adenosine triphosphate catalyzed by the enzyme S-adenosylmethionine synthetase, is the methyl-group donor in the biosynthesis of both DNA and RNA nucleic acids, phospholipids, proteins, epinephrine, melatonin, creatine and other molecules. |

|---|---|

CAS No. |

29908-03-0 |

Molecular Formula |

C15H23N6O5S+ |

Molecular Weight |

399.4 g/mol |

IUPAC Name |

(2S)-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonio]-2-azaniumylbutanoate |

InChI |

InChI=1S/C15H22N6O5S/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25)/p+1/t7-,8+,10+,11+,14+,27?/m0/s1 |

InChI Key |

MEFKEPWMEQBLKI-AIRLBKTGSA-O |

Isomeric SMILES |

C[S+](CC[C@@H](C(=O)[O-])[NH3+])C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |

Canonical SMILES |

C[S+](CCC(C(=O)[O-])[NH3+])CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |

Appearance |

Solid powder |

boiling_point |

78 °C |

Other CAS No. |

78548-84-2 91279-78-6 29908-03-0 24346-00-7 |

physical_description |

Solid |

Pictograms |

Irritant |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Ademetionine AdoMet FO 1561 FO-1561 FO1561 Gumbaral S Adenosyl L Methionine S Adenosylmethionine S Adenosylmethionine Sulfate Tosylate S Amet S-Adenosyl-L-Methionine S-Adenosylmethionine S-Adenosylmethionine Sulfate Tosylate SAM-e Samy |

Origin of Product |

United States |

Foundational & Exploratory

Ademetionine's Role in Cellular Methylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the biochemical mechanisms of S-adenosyl-L-methionine (ademetionine or SAMe), the universal biological methyl donor. We will dissect its synthesis, its central role in transmethylation reactions, the regulation of its metabolic pathways, and its profound impact on epigenetic and cellular signaling. This document is intended to serve as a technical resource, complete with quantitative data, detailed experimental protocols, and pathway visualizations to support advanced research and development.

Core Mechanism of Action: The Methionine Cycle and Transmethylation

This compound is a critical metabolite synthesized from the essential amino acid L-methionine and adenosine (B11128) triphosphate (ATP).[1][2] This reaction is catalyzed by the enzyme methionine adenosyltransferase (MAT).[3][4] The liver is the primary site of this compound synthesis, accounting for approximately 85% of all transmethylation reactions in the body.[4]

The chemical structure of this compound features a positively charged sulfur atom (sulfonium ion), which destabilizes the attached methyl group, making it highly reactive and readily transferable to a wide array of acceptor molecules.[5] This process, known as transmethylation, is fundamental to the modification of DNA, RNA, proteins (such as histones), phospholipids, and other small molecules.[1][2][5]

The general mechanism of this compound-dependent methylation follows a SN2-like nucleophilic attack, where a methyltransferase (MTase) enzyme facilitates the transfer of the activated methyl group from this compound to its specific substrate.[6] Upon donation of its methyl group, this compound is converted into S-adenosyl-L-homocysteine (SAH).[7]

SAH is a potent product inhibitor of most methyltransferase reactions.[8][9] Its accumulation can significantly impede cellular methylation capacity. Therefore, the efficient removal of SAH is crucial. This is accomplished by the enzyme SAH hydrolase (SAHH), which reversibly cleaves SAH into adenosine and homocysteine.[8]

The ratio of this compound to SAH (the "SAM/SAH ratio") is a critical indicator of the cell's methylation potential.[10][11] A high ratio favors ongoing methylation, while a low ratio signifies inhibition. Homocysteine can then be remethylated back to methionine, completing the methionine cycle, or be directed to the transsulfuration pathway for the synthesis of cysteine and the antioxidant glutathione.[12][13]

Diagram: The Methionine Cycle and its Central Role in Methylation

Caption: The Methionine Cycle illustrating the synthesis of this compound and its role as a methyl donor.

Quantitative Data on this compound-Dependent Methylation

The efficiency and specificity of methylation reactions are governed by the kinetic properties of the methyltransferase enzymes and the cellular concentrations of this compound and SAH.

Table 1: Kinetic Parameters of Various Methyltransferases for this compound (SAMe)

| Enzyme Class | Enzyme Name | Substrate | K_m (μM) for SAMe | Source |

| Histone Methyltransferase | G9a | Histone H3 | 0.6 - 0.76 | [8] |

| MLL2 | Histone H3 | 3.17 ± 0.37 | [8] | |

| PRMT4 (CARM1) | Histone H3 | 0.21 ± 0.052 | [8] | |

| SET8 | Histone H4K20 | Varies with substrate | [14] | |

| DNA Methyltransferase | DNMT1 | DNA | ~1.1 | [9] |

| Methionine Adenosyltransferase | MAT2A (wt) | L-Methionine | 23 ± 2 | [15] |

| MAT2A (I117A mutant) | L-Methionine | 118 ± 14 | [15] |

Table 2: Physiological Concentrations of this compound (SAMe) and S-Adenosylhomocysteine (B1680485) (SAH)

| Analyte | Tissue/Fluid | Condition | Concentration Range | Source |

| This compound (SAMe) | Human Plasma | Healthy | 50 - 150 nmol/L | [16][17] |

| Healthy (Female Cohort) | Mean: 156 nmol/L | [18] | ||

| Organ Tissue | Healthy | 3.5 - 9 nmol/100 mg tissue | [16][17] | |

| Mouse Liver | Control Diet | ~60 nmol/g | [19] | |

| Mouse Liver | Methyl-Deficient Diet | ~30 nmol/g | [19] | |

| S-Adenosylhomocysteine (SAH) | Human Plasma | Healthy | Mean: 20 nmol/L | [18] |

| Mouse Liver | Control Diet | ~5 nmol/g | [19] | |

| Mouse Liver | Methyl-Deficient Diet | ~15 nmol/g | [19] |

Table 3: Effects of this compound Treatment on Cellular Methylation

| Cell Type | Treatment | Effect | Quantitative Change | Source |

| Prostate Cancer (PC-3) | 200 µM SAMe | Altered Histone Methylation | 236 differentially methylated regions for H3K27me3 | [20] |

| 560 differentially methylated regions for H3K4me3 | [20] | |||

| Gastric & Colon Cancer | SAMe | Increased Oncogene Methylation | Reversal of hypomethylation status of c-myc and H-ras | [21] |

| Irradiated Mice | L-methionine diet (precursor) | Mitigated DNA Hypomethylation | Maintained global DNA methylation at normal levels | [22] |

Key Experimental Protocols

The study of this compound-dependent methylation relies on precise and robust experimental techniques. Below are detailed methodologies for core experimental procedures.

This protocol provides a method for the simultaneous quantification of SAMe and SAH in biological samples like plasma.

-

Reagents and Materials:

-

Perchloric acid (PCA) or Trichloroacetic acid (TCA)

-

Methanol with 0.1% formic acid (Extraction Solution)

-

Mobile Phase A: 4 mM ammonium (B1175870) acetate, 0.1% formic acid, 0.1% heptafluorobutyric acid (pH 2.5)

-

Mobile Phase B: 100% Methanol

-

Stable isotope-labeled internal standards (e.g., ²H₃-SAM, ¹³C₅-SAH)

-

HPLC system coupled with a tandem mass spectrometer (MS/MS)

-

Reversed-phase C18 or penta-fluorinated HPLC column

-

-

Procedure:

-

Sample Preparation (Protein Precipitation): a. To 20 µL of plasma, add 20 µL of 0.5 M DTT and 20 µL of internal standard solution.[23] b. Vortex and incubate for 10 minutes at room temperature.[23] c. Add 100 µL of cold extraction solution (0.1% formic acid in methanol).[23] d. Vortex thoroughly to precipitate proteins. e. Centrifuge at >10,000 x g for 10 minutes at 4°C. f. Carefully transfer the supernatant to an HPLC vial for analysis.[23]

-

LC-MS/MS Analysis: a. Chromatographic Separation:

-

Inject 3-40 µL of the prepared sample onto the column.[24][25]

-

Use a gradient elution to separate SAMe and SAH. For example: start with 60% Mobile Phase B, hold for 2 minutes, then ramp to 100% B over 2 minutes.[25]

-

Column wash and re-equilibration steps are necessary between injections. b. Mass Spectrometry Detection:

-

Use an electrospray ionization (ESI) source in positive ion mode.

-

Monitor specific precursor-to-product ion transitions for SAMe, SAH, and their respective internal standards using Multiple Reaction Monitoring (MRM).

-

-

Quantification: a. Generate calibration curves using known concentrations of SAMe and SAH standards with the internal standard.[23] b. Calculate the concentration of SAMe and SAH in the samples by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.

-

This protocol outlines the steps to investigate the association of a specific protein (e.g., a methylated histone) with specific genomic DNA regions.

-

Reagents and Materials:

-

Cell Lysis Buffer (e.g., 150 mM NaCl, 50 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.5% NP-40, 1% Triton X-100, with protease inhibitors)

-

Antibody specific to the target protein (e.g., anti-H3K27me3)

-

Protein A/G magnetic beads or agarose (B213101) beads

-

Wash Buffers (varying stringency)

-

Elution Buffer (e.g., 1% SDS, 0.1 M NaHCO₃)

-

Proteinase K

-

Phenol:chloroform or DNA purification kit

-

Procedure:

-

Cross-linking: a. Treat 1-15 million cultured cells with 1% formaldehyde for 10-15 minutes at room temperature to cross-link proteins to DNA.[1][26][27] b. Quench the reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.[1][26]

-

Cell Lysis and Chromatin Shearing: a. Harvest and wash the cells. Lyse the cells using a lysis buffer to release the nuclei.[1] b. Isolate the nuclei and resuspend in a sonication buffer. c. Shear the chromatin into fragments of 200-1000 bp using a sonicator. This step requires optimization for each cell type and instrument.[26][28]

-

Immunoprecipitation: a. Centrifuge the sonicated lysate to pellet debris. Pre-clear the supernatant with Protein A/G beads. b. Add the specific primary antibody to the chromatin and incubate overnight at 4°C with rotation. c. Add Protein A/G beads to capture the antibody-protein-DNA complexes. Incubate for 1-2 hours.[26]

-

Washes and Elution: a. Collect the beads and wash them sequentially with a series of wash buffers to remove non-specifically bound chromatin. b. Elute the immunoprecipitated complexes from the beads using an elution buffer.

-

Reverse Cross-linking and DNA Purification: a. Add NaCl to the eluate and incubate at 65°C for several hours to reverse the formaldehyde cross-links. b. Treat with RNase A and Proteinase K to remove RNA and proteins. c. Purify the DNA using a purification kit or phenol:chloroform extraction.[1][26]

-

Analysis: a. The purified DNA can be analyzed by qPCR to quantify enrichment at specific genomic loci or by next-generation sequencing (ChIP-seq) for genome-wide analysis.

-

Diagram: General Experimental Workflow for ChIP-seq Analysis

Caption: A streamlined workflow for investigating histone methylation patterns using ChIP-seq.

This compound-Dependent Methylation in Signaling Pathways

Protein methylation is a key post-translational modification that regulates numerous cellular signaling pathways. Methyltransferases can target not only histones but also a wide array of non-histone proteins, including transcription factors, signaling kinases, and structural proteins.[13][29] This modification can alter protein stability, localization, and protein-protein interactions.

For instance, the PI3K/AKT signaling pathway, which is central to cell growth and survival, is modulated by arginine methylation. The protein arginine methyltransferase 1 (PRMT1) can methylate the transcription factor FOXO1.[13] This methylation event blocks subsequent phosphorylation by AKT, which in turn affects FOXO1's cellular localization and stability, thereby influencing the expression of its target genes.[13] Similarly, components of the MAPK, WNT, and p53 signaling pathways are also known to be regulated by this compound-dependent methylation.[12][13][30]

Dysregulation of these methylation events, often due to altered this compound metabolism or aberrant methyltransferase activity, is implicated in various diseases, including cancer.[13]

Diagram: Regulation of a Signaling Pathway by Protein Methylation

Caption: this compound-dependent methylation can regulate key effector proteins in signaling cascades.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Protein Methylation: Mechanisms, Types, and Implications - Creative Proteomics [creative-proteomics.com]

- 3. journals.physiology.org [journals.physiology.org]

- 4. S-adenosylmethionine metabolism and liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bisulfite Sequencing of DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bisulfite Protocol | Stupar Lab [stuparlab.cfans.umn.edu]

- 7. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - UK [thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. [PDF] A simple HPLC method for the determination of S-adenosylmethionine and S-adenosylhomocysteine in rat tissues: the effect of vitamin B6 deficiency on these concentrations in rat liver. | Semantic Scholar [semanticscholar.org]

- 10. S-Adenosylmethionine (SAMe) for Liver Health: A Systematic Review | MDPI [mdpi.com]

- 11. Intracellular S-adenosylhomocysteine concentrations predict global DNA hypomethylation in tissues of methyl-deficient cystathionine beta-synthase heterozygous mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cellular pathways influenced by protein arginine methylation: Implications for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Histone methylation modifiers in cellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Kinetic isotope effects reveal early transition state of protein lysine methyltransferase SET8 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Engineered Methionine Adenosyltransferase Cascades for Metabolic Labeling of Individual DNA Methylomes in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Rethinking the bioavailability and cellular transport properties of S-adenosylmethionine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Rethinking the bioavailability and cellular transport properties of S-adenosylmethionine [cell-stress.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. S-adenosylmethionine treatment affects histone methylation in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. S-Adenosylmethionine Inhibits the Growth of Cancer Cells by Reversing the Hypomethylation Status of c-myc and H-ras in Human Gastric Cancer and Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Dietary L-methionine supplementation mitigates gamma-radiation induced global DNA hypomethylation: enhanced metabolic flux towards S-adenosyl-L-methionine (SAM) biosynthesis increases genomic methylation potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. benchchem.com [benchchem.com]

- 25. Quantitative analysis of s-adenosylmethionine and s-adenosylhomocysteine in neurulation-stage mouse embryos by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]

- 27. Chromatin Immunoprecipitation (ChIP) Assay Protocol [protocols.io]

- 28. rockland.com [rockland.com]

- 29. Role of protein methylation in regulation of transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Reactome | Protein methylation [reactome.org]

An In-depth Guide to the Role of S-adenosylmethionine in the Trans-sulfuration Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pivotal role of S-adenosylmethionine (SAMe) in the trans-sulfuration pathway. It details the biochemical mechanisms, regulatory functions, and the significance of this pathway in cellular homeostasis. The guide includes quantitative data, detailed experimental protocols, and pathway visualizations to support advanced research and drug development.

Introduction: The Methionine Cycle and the Trans-sulfuration Crossroads

The trans-sulfuration pathway is a critical metabolic route that channels the sulfur-containing amino acid homocysteine towards the synthesis of cysteine and other vital downstream products.[1] This pathway is inextricably linked to the methionine cycle, where dietary methionine is converted into S-adenosylmethionine (SAMe), the universal methyl donor for a vast number of biological reactions.[2][3] Homocysteine stands at a crucial metabolic junction: it can either be remethylated back to methionine to replenish the SAMe pool or enter the trans-sulfuration pathway.[2] The decision between these two fates is a highly regulated process, and SAMe itself is the key allosteric regulator that governs this metabolic switch.

The Core Role of S-adenosylmethionine (SAMe)

S-adenosylmethionine is synthesized from methionine and ATP by the enzyme Methionine Adenosyltransferase (MAT).[4] Following the donation of its methyl group in transmethylation reactions, SAMe is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine.[4] The intracellular concentration of SAMe acts as a sensor for methionine availability.

-

Low SAMe Levels : When SAMe levels are low, homocysteine is preferentially directed towards the remethylation pathway to regenerate methionine and subsequently SAMe.[4]

-

High SAMe Levels : Conversely, when SAMe levels are high, indicating a surplus of methionine, SAMe directs homocysteine into the trans-sulfuration pathway.[4][5] This action prevents the accumulation of potentially toxic homocysteine and initiates the synthesis of cysteine.[6]

This regulation is crucial for maintaining cellular methylation capacity and sulfur amino acid homeostasis.

The Trans-sulfuration Pathway: A Step-by-Step Analysis

The entry of homocysteine into the trans-sulfuration pathway is an irreversible process catalyzed by two key pyridoxal-5'-phosphate (PLP, active vitamin B6) dependent enzymes: Cystathionine (B15957) β-synthase (CBS) and Cystathionine γ-lyase (CGL).[2][7]

Step 1: Cystathionine Synthesis - The Committed Step

The first and rate-limiting step of the trans-sulfuration pathway is the condensation of homocysteine with serine to form cystathionine.[1][6] This reaction is catalyzed by Cystathionine β-synthase (CBS) .[8]

SAMe's Regulatory Action: CBS is allosterically activated by SAMe.[5][6] The binding of SAMe to a regulatory domain on the CBS enzyme induces a conformational change that alleviates auto-inhibition and significantly increases its catalytic activity.[9][10] This activation enhances the Vmax of the reaction by 2.5 to 5-fold without affecting the Km for the substrates.[5] This mechanism ensures that homocysteine is efficiently channeled into the trans-sulfuration pathway only when the cellular demand for methylation is met, as indicated by high SAMe levels.[2][5]

Step 2: Cysteine Production

The second step involves the hydrolysis of cystathionine by Cystathionine γ-lyase (CGL) , also known as cystathionase. This reaction yields L-cysteine, α-ketobutyrate, and ammonia.[1][2] Unlike CBS, CGL activity is primarily regulated at the transcriptional level rather than by allosteric effectors.[11]

The cysteine produced is a crucial precursor for the synthesis of several essential molecules, including:

-

Glutathione (B108866) (GSH): The most abundant intracellular antioxidant.[2][3]

-

Taurine: Important for various physiological processes.

-

Hydrogen Sulfide (H₂S): A gaseous signaling molecule.[1]

The overall flow of the pathway is depicted in the diagram below.

Quantitative Data Summary

The concentrations of key metabolites in the trans-sulfuration pathway are tightly regulated. The following table summarizes representative quantitative data from human plasma.

| Metabolite | Mean Concentration (nmol/L) | Standard Deviation (nmol/L) | Reference |

| S-Adenosylmethionine (SAMe) | 85.5 | 11.1 | [12] |

| S-Adenosylhomocysteine (SAH) | 13.3 | 5.0 | [12] |

| SAMe/SAH Ratio | 7.0 | 1.8 | [12] |

Note: The SAMe/SAH ratio is often used as an indicator of cellular methylation capacity.[7]

The flux through the trans-sulfuration pathway is also subject to regulation by oxidative stress. In a human hepatoma cell line, the basal rate of cystathionine production was 82 ± 7 µmol/h/L of cells.[13] Upon exposure to 100 µM H₂O₂, this rate increased 1.6-fold to 136 ± 15 µmol/h/L of cells, demonstrating a responsive mechanism to boost antioxidant synthesis.[13]

Experimental Protocols

Protocol 1: Quantification of SAMe and SAH by LC-MS/MS

This protocol outlines a method for the simultaneous quantification of SAMe and SAH in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique.[12][14]

Objective: To accurately measure the concentrations of SAMe and SAH in plasma samples.

Methodology: Stable Isotope Dilution LC-MS/MS.[14]

Procedure:

-

Sample Preparation:

-

Combine 20 µL of plasma with 180 µL of an internal standard solution.[14] The internal standard solution contains known concentrations of heavy isotope-labeled SAMe ([²H₃]-SAM) and SAH ([²H₄]-SAH) in mobile phase A.

-

Perform ultracentrifugation of the mixture through a 10 kDa molecular weight cutoff membrane to remove proteins.[14]

-

-

Chromatographic Separation:

-

Mass Spectrometry Detection:

-

Interface the HPLC with a tandem mass spectrometer (e.g., 5500 QTRAP®) equipped with an electrospray ionization (ESI) source operating in positive mode.[14]

-

Monitor the specific mass transitions for SAMe, SAH, and their respective internal standards.

-

-

Quantification:

-

Construct calibration curves using calibrators of known SAMe and SAH concentrations.

-

Calculate the concentration of SAMe and SAH in the samples by comparing the peak area ratios of the endogenous analytes to their corresponding stable isotope-labeled internal standards against the calibration curve.

-

Protocol 2: Colorimetric Coupled Enzyme Assay for CBS Activity

This protocol describes a method to determine the activity of Cystathionine β-synthase (CBS) in tissue extracts using a coupled enzyme assay.[15]

Objective: To measure the rate of cystathionine formation by CBS.

Principle: The assay relies on a second enzyme, cystathionine γ-lyase (CGL), which converts the cystathionine produced by CBS into cysteine. The resulting cysteine is then detected spectrophotometrically at 560 nm after a specific reaction with ninhydrin (B49086).[15]

Procedure:

-

Reaction Mixture Preparation:

-

Prepare a reaction buffer (e.g., Tris-HCl, pH 8.0).

-

Add the substrates L-serine and L-homocysteine to the buffer.

-

Add the ancillary enzyme, purified CGL, to the mixture.

-

Add the sample containing CBS (e.g., tissue crude extract).

-

-

Initiation and Incubation:

-

Initiate the reaction by adding the final substrate or the enzyme preparation.

-

Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).

-

-

Reaction Termination and Color Development:

-

Stop the reaction (e.g., by adding an acid solution like trichloroacetic acid).

-

Add the ninhydrin reagent and heat the samples to allow color development.

-

-

Measurement:

-

Cool the samples to room temperature.

-

Measure the absorbance at 560 nm using a spectrophotometer.

-

-

Calculation:

-

Calculate the amount of cysteine produced using a standard curve generated with known concentrations of cysteine.

-

Express the CBS activity in units such as µmol of product formed per minute per mg of protein.

-

Conclusion: A Central Regulator in Cellular Metabolism

S-adenosylmethionine is far more than a simple methyl donor; it is a sophisticated metabolic sensor that dictates the fate of homocysteine. Its allosteric activation of CBS is the master switch that diverts sulfur metabolism from methylation to the synthesis of cysteine and glutathione.[2][6] This regulatory node is critical for maintaining redox balance, managing toxic metabolite levels, and ensuring the supply of essential sulfur-containing compounds. A thorough understanding of this pathway and the central role of SAMe is fundamental for researchers and drug development professionals investigating metabolic disorders, liver disease, neurodegenerative conditions, and cancer.[4][16] The methodologies and data presented in this guide provide a solid foundation for further exploration in these critical areas.

References

- 1. mdpi.com [mdpi.com]

- 2. researchrepository.ucd.ie [researchrepository.ucd.ie]

- 3. researchgate.net [researchgate.net]

- 4. portlandpress.com [portlandpress.com]

- 5. Cystathionine beta synthase - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Transsulfuration pathway - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Regulation of human cystathionine beta-synthase by S-adenosyl-L-methionine: evidence for two catalytically active conformations involving an autoinhibitory domain in the C-terminal region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Role of the Transsulfuration Pathway in Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Simultaneous quantification of S-adenosyl methionine and S-adenosyl homocysteine in human plasma by stable-isotope dilution ultra performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The quantitatively important relationship between homocysteine metabolism and glutathione synthesis by the transsulfuration pathway and its regulation by redox changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Quantitation of S-Adenosylmethionine and S-Adenosylhomocysteine in Plasma Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

The Central Role of Ademetionine in Polyamine Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the function of S-adenosyl-L-methionine (ademetionine or SAM) in the biosynthesis of polyamines. Polyamines, including spermidine (B129725) and spermine (B22157), are essential polycationic molecules crucial for cell proliferation, differentiation, and survival. Their synthesis is a tightly regulated process and a key target in the development of therapeutics for cancer and other proliferative diseases. This compound stands at a critical metabolic junction, serving as the exclusive donor of aminopropyl groups for the elongation of the polyamine backbone.

The Polyamine Biosynthetic Pathway

The synthesis of higher polyamines, spermidine and spermine, is an anabolic pathway that begins with the amino acid ornithine and utilizes this compound in two critical, sequential steps.

-

Formation of Putrescine: The pathway is initiated by the decarboxylation of ornithine by ornithine decarboxylase (ODC), the first rate-limiting enzyme, to produce the diamine putrescine.

-

Decarboxylation of this compound: Concurrently, this compound is decarboxylated by S-adenosylmethionine decarboxylase (AdoMetDC or SAMDC), the second rate-limiting enzyme, to form S-adenosyl-L-methioninamine, also known as decarboxylated SAM (dcSAM).[1] This step is irreversible and commits the this compound molecule to the polyamine pathway, as dcSAM's sole known function is to serve as an aminopropyl donor.[2]

-

Synthesis of Spermidine: Spermidine synthase then catalyzes the transfer of an aminopropyl group from dcSAM to putrescine, yielding spermidine and 5'-methylthioadenosine (MTA) as a byproduct.[3]

-

Synthesis of Spermine: Finally, spermine synthase facilitates a second aminopropyl group transfer from another molecule of dcSAM, this time to spermidine, to form spermine, again releasing MTA.[4]

This compound's function is therefore twofold: it is the precursor to the aminopropyl donor and its decarboxylation is a key regulatory point in the overall synthesis of higher polyamines.

Key Enzymes and Quantitative Data

The efficiency and regulation of polyamine synthesis are dictated by the kinetic properties of its core enzymes and the intracellular concentrations of its substrates and products.

S-Adenosylmethionine Decarboxylase (AdoMetDC / SAMDC)

AdoMetDC (EC 4.1.1.50) is a pivotal enzyme that catalyzes the formation of dcSAM.[3] Unlike most decarboxylases, it utilizes a covalently bound pyruvate (B1213749) as a cofactor instead of pyridoxal (B1214274) phosphate (B84403).[1] The enzyme is synthesized as a proenzyme that undergoes autocatalytic cleavage to form the active α and β subunits.[5][6] Its activity is uniquely stimulated by putrescine, creating a feed-forward mechanism that enhances dcSAM production when the primary polyamine acceptor is available.[6]

Spermidine Synthase and Spermine Synthase

Spermidine synthase (EC 2.5.1.16) and spermine synthase (EC 2.5.1.22) are aminopropyltransferases that are highly specific for their respective amine substrates (putrescine and spermidine).[4] They catalyze the nucleophilic attack of the primary amino group of the acceptor molecule on the aminopropyl group of dcSAM.[7]

| Table 1: Kinetic Parameters of Key Enzymes in Polyamine Synthesis | |||

| Enzyme | Substrate | K_m_ (µM) | Source Organism/Tissue |

| Human AdoMetDC | This compound (SAM) | 39 | Human Brain[5] |

| Bovine Spermine Synthase | Spermidine | 60 | Bovine Brain[8] |

| Decarboxylated SAM | 0.1 | Bovine Brain[8] |

| Table 2: Intracellular Concentrations of this compound and Polyamines | ||||

| Metabolite | Cell Type / Tissue | Putrescine | Spermidine | Spermine |

| This compound (SAM) | Human Erythrocytes | - | ~3.5 µmol/L cells | - |

| E. coli (WT) | - | ~250 µM | - | |

| Polyamines | MCF-7 (ER+) Breast Cancer | 11.2 ± 1.1 pmol/µg protein | 19.3 ± 0.9 pmol/µg protein | 11.0 ± 0.6 pmol/µg protein |

| MDA-MB-231 (ER-) Breast Cancer | 5.8 ± 0.3 pmol/µg protein | 12.1 ± 0.4 pmol/µg protein | 6.4 ± 0.4 pmol/µg protein | |

| Krebs II Ascites Cells | ~0.5-2.0 nmol/10^6^ cells | ~2.0-8.0 nmol/10^6^ cells | ~1.5-6.0 nmol/10^6^ cells | |

| Note: Polyamine concentrations in cancer cells are highly variable and dependent on proliferative status. |

Regulation of this compound Decarboxylase

The activity and expression of AdoMetDC are subject to intricate regulation, ensuring that the production of dcSAM is tightly coupled to cellular needs. This regulation occurs at multiple levels:

-

Allosteric Activation: As mentioned, putrescine allosterically activates the enzyme, increasing its catalytic efficiency.[5]

-

Transcriptional and Translational Control: The levels of spermidine and spermine exert negative feedback on AdoMetDC expression. Spermidine appears to affect the amount of AdoMetDC mRNA, while spermine is a more potent repressor that likely acts at the level of translation.

-

Protein Stability: The half-life of the AdoMetDC protein is very short and is regulated by polyamine levels, with high concentrations of spermidine and spermine leading to more rapid degradation.

Pharmacological Inhibition

The critical role of this compound decarboxylation in cell proliferation has made AdoMetDC a prime target for drug development. Inhibitors of this enzyme effectively block the production of spermidine and spermine, leading to cytostasis.

| Table 3: Inhibitors of the this compound-Dependent Polyamine Pathway | |||

| Inhibitor | Target Enzyme | Mechanism | Inhibition Constant / Potency |

| Methylglyoxal bis(guanylhydrazone) (MGBG) | AdoMetDC | Competitive Inhibitor | Potent inhibitor, but lacks specificity[9] |

| 5'-([(Z)-4-amino-2-butenyl]methylamino)-5'-deoxyadenosine (AbeAdo / MDL 73811) | AdoMetDC | Enzyme-activated, Irreversible | Potent inactivator[9][10] |

| 5'-deoxy-5'-[(3-hydrazinopropyl)methylamino]adenosine (MHZPA) | AdoMetDC | Irreversible (binds pyruvate) | I_50_ = 70 nM[11] |

| Decarboxylated S-adenosylhomocysteine (dcSAH) | Spermidine Synthase | Competitive Inhibitor | IC_50_ = 43 µM (human) |

| Spermine Synthase | Competitive Inhibitor | IC_50_ = 5 µM (human) | |

| 5'-Methylthioadenosine (MTA) | Spermidine & Spermine Synthase | Product Inhibition | 50% inhibition at 30-45 µM (SpdS) and 10-15 µM (SpmS) for rat enzymes[4] |

Experimental Protocols

Accurate quantification of enzyme activity and metabolite levels is essential for studying the role of this compound in polyamine synthesis.

Protocol: Radiometric Assay for AdoMetDC Activity

This method measures the activity of AdoMetDC by quantifying the release of radiolabeled ¹⁴CO₂ from L-[1-¹⁴C]this compound.

Materials:

-

S-adenosyl-L-[1-¹⁴C]methionine (¹⁴C-SAM)

-

Enzyme extract (from tissue homogenate or cell lysate)

-

Assay Buffer: e.g., 100 mM sodium phosphate buffer, pH 7.5, containing dithiothreitol (B142953) (DTT) and EDTA.

-

Putrescine solution (for activation)

-

Scintillation vials

-

CO₂ trapping agent (e.g., hyamine hydroxide (B78521) or a filter paper soaked in NaOH)

-

Trichloroacetic acid (TCA) to stop the reaction

-

Scintillation cocktail

Procedure:

-

Prepare the reaction mixture in a sealable tube or vial. For a typical 100 µL reaction, combine assay buffer, putrescine (to a final concentration of ~2.5 mM), and enzyme extract.

-

Pre-incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration and enzyme activation.

-

Initiate the reaction by adding ¹⁴C-SAM (e.g., to a final concentration of 50-100 µM).

-

Immediately seal the vial. If using a filter paper, suspend it above the reaction mixture, ensuring it does not touch the liquid.

-

Incubate at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is within the linear range.

-

Stop the reaction by injecting a strong acid (e.g., 1 M TCA), which also facilitates the release of all dissolved ¹⁴CO₂ from the solution.

-

Continue incubation for an additional 30-60 minutes to ensure complete trapping of the released ¹⁴CO₂ by the trapping agent.

-

Carefully remove the trapping agent (e.g., filter paper) and place it into a scintillation vial.

-

Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

Calculate enzyme activity based on the specific activity of the ¹⁴C-SAM and the amount of ¹⁴CO₂ captured, typically expressed as pmol/min/mg protein.

Protocol: HPLC Quantification of Polyamines

This method allows for the separation and quantification of putrescine, spermidine, and spermine. It requires derivatization of the polyamines with a fluorescent tag, such as dansyl chloride or o-phthalaldehyde (B127526) (OPA), prior to analysis by reverse-phase HPLC with a fluorescence detector.[7]

Materials:

-

Cell/tissue lysate

-

Perchloric acid (PCA) or Trichloroacetic acid (TCA)

-

Internal standard (e.g., 1,7-diaminoheptane)

-

Derivatization reagent:

-

Option A: Dansyl chloride in acetone

-

Option B: o-Phthalaldehyde (OPA) with N-acetyl-L-cysteine or β-mercaptoethanol

-

-

Saturated sodium carbonate or borate (B1201080) buffer (pH dependent on reagent)

-

HPLC system with a C18 reverse-phase column and fluorescence detector

-

Mobile phase solvents (e.g., acetonitrile (B52724) and water or buffer)

-

Polyamine standards (putrescine, spermidine, spermine)

Procedure:

-

Sample Preparation & Extraction:

-

Homogenize tissue or lyse cells in an appropriate buffer.

-

Add a known amount of internal standard to the homogenate.

-

Precipitate proteins by adding cold PCA to a final concentration of ~0.2-0.4 M.

-

Incubate on ice for 30 minutes, then centrifuge at high speed (e.g., 15,000 x g) for 10-15 minutes at 4°C.

-

Collect the supernatant, which contains the acid-soluble polyamines.

-

-

Derivatization (Example with Dansyl Chloride):

-

Take an aliquot of the supernatant (e.g., 50 µL).

-

Add saturated sodium carbonate solution (e.g., 200 µL) to make the solution alkaline.

-

Add dansyl chloride solution (e.g., 10 mg/mL in acetone).

-

Vortex and incubate in the dark at 60-70°C for 1 hour or overnight at room temperature.

-

Add proline or another primary amine to quench the reaction by consuming excess dansyl chloride.

-

Extract the dansylated polyamines into an organic solvent like toluene.

-

Evaporate the organic solvent to dryness and reconstitute the residue in the HPLC mobile phase.

-

-

HPLC Analysis:

-

Inject the reconstituted sample into the HPLC system.

-

Separate the derivatized polyamines using a gradient elution on a C18 column (e.g., an acetonitrile/water gradient).

-

Detect the fluorescent derivatives using an appropriate excitation/emission wavelength (e.g., Ex: 340 nm, Em: 510 nm for dansyl derivatives; Ex: 340 nm, Em: 450 nm for OPA derivatives).

-

Quantify the peaks by comparing their integrated areas to those of a standard curve prepared with known concentrations of polyamine standards and the internal standard.

-

Conclusion

This compound is indispensable for the synthesis of the higher polyamines, spermidine and spermine. Its conversion to decarboxylated SAM by the tightly regulated enzyme AdoMetDC serves as the committed step for providing the aminopropyl groups necessary for chain elongation. The central role of this process in sustaining cell proliferation has validated the polyamine pathway, and specifically AdoMetDC, as a significant target for therapeutic intervention in oncology and other fields. A thorough understanding of the biochemical mechanisms, enzyme kinetics, and regulatory networks described in this guide is fundamental for researchers and drug development professionals working to modulate this critical metabolic pathway.

References

- 1. S-Adenosylmethionine decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Adenosylmethionine decarboxylase - Wikipedia [en.wikipedia.org]

- 3. uniprot.org [uniprot.org]

- 4. The crystal structure of human S-adenosylmethionine decarboxylase at 2.25 A resolution reveals a novel fold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural Biology of S-Adenosylmethionine Decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crystal Structure of Human Spermine Synthase: IMPLICATIONS OF SUBSTRATE BINDING AND CATALYTIC MECHANISM - PMC [pmc.ncbi.nlm.nih.gov]

- 7. S-adenosylmethionine decarboxylase as an enzyme target for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. S-adenosylmethionine decarboxylase from Leishmania donovani. Molecular, genetic, and biochemical characterization of null mutants and overproducers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characterization of S-adenosylmethionine decarboxylase induced by human cytomegalovirus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanistic Studies of Human Spermine Oxidase: Kinetic Mechanism and pH Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biochemical Pathways Involving Ademetionine (S-Adenosylmethionine)

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Adenosylmethionine (Ademetionine or SAMe) is a naturally occurring molecule that plays a central role in cellular metabolism across all domains of life. Synthesized from L-methionine and adenosine (B11128) triphosphate (ATP), this compound is a critical methyl donor in a vast number of transmethylation reactions, a precursor for the synthesis of polyamines through the aminopropylation pathway, and a key component of the transsulfuration pathway, which leads to the production of the vital antioxidant glutathione (B108866). Given its involvement in these fundamental cellular processes, dysregulation of this compound metabolism has been implicated in a range of pathologies, including liver disease, neurodegenerative disorders, and cancer. This technical guide provides a comprehensive overview of the core biochemical pathways involving this compound, presents quantitative data on key enzymes and metabolites, details experimental protocols for the study of these pathways, and visualizes the intricate molecular relationships using signaling pathway diagrams.

Introduction to this compound

S-Adenosylmethionine is a sulfonium (B1226848) compound that serves as the primary methyl group donor in most biological methylation reactions.[1] Its unique chemical structure, featuring a reactive methyl group attached to a positively charged sulfur atom, makes it an exceptionally potent alkylating agent in the cellular environment. The synthesis of this compound is catalyzed by the enzyme methionine adenosyltransferase (MAT), which facilitates the transfer of the adenosyl group from ATP to the sulfur atom of methionine.[2] The liver is the primary site of this compound synthesis and metabolism, processing approximately 50% of all dietary methionine.[3]

The biological significance of this compound stems from its participation in three major metabolic pathways:

-

Transmethylation: The transfer of its methyl group to a wide array of acceptor molecules, including DNA, RNA, proteins, and lipids. This process is fundamental for epigenetic regulation, signal transduction, and the maintenance of cellular membrane integrity.

-

Transsulfuration: Following the donation of its methyl group, the resulting S-adenosylhomocysteine (SAH) is hydrolyzed to homocysteine, which can then enter the transsulfuration pathway to be converted into cysteine. Cysteine is a precursor for the synthesis of glutathione (GSH), a major cellular antioxidant.

-

Aminopropylation: this compound can be decarboxylated to form S-adenosylmethioninamine, which serves as the aminopropyl group donor for the synthesis of polyamines like spermidine (B129725) and spermine. Polyamines are essential for cell growth, proliferation, and differentiation.[4]

Due to its central role in these pathways, this compound has garnered significant interest as a therapeutic agent for various conditions, including liver diseases, depression, and osteoarthritis.[5]

Core Biochemical Pathways

The metabolism of this compound is intricately regulated and interconnected with other key metabolic cycles. The following sections detail the major pathways involving this crucial molecule.

The Methionine Cycle and Transmethylation

The methionine cycle describes the regeneration of methionine from homocysteine, a process that is tightly coupled to transmethylation reactions. This compound is the central intermediate in this cycle.

-

Synthesis of this compound: Methionine adenosyltransferase (MAT) catalyzes the formation of this compound from methionine and ATP.[6]

-

Methyl Group Transfer: this compound donates its methyl group to a substrate in a reaction catalyzed by a specific methyltransferase (MT). This results in a methylated substrate and S-adenosylhomocysteine (SAH).

-

Hydrolysis of SAH: SAH is a potent inhibitor of most methyltransferases and is rapidly hydrolyzed to homocysteine and adenosine by SAH hydrolase (AHCY).[3]

-

Regeneration of Methionine: Homocysteine can be remethylated to methionine by methionine synthase, a vitamin B12-dependent enzyme that utilizes 5-methyltetrahydrofolate as the methyl donor.

The Transsulfuration Pathway

The transsulfuration pathway channels homocysteine towards the synthesis of cysteine and subsequently glutathione. This pathway is particularly active in the liver.

-

Formation of Cystathionine: Cystathionine β-synthase (CBS), a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme, catalyzes the condensation of homocysteine and serine to form cystathionine.[7]

-

Cleavage of Cystathionine: Cystathionine γ-lyase (CGL), another PLP-dependent enzyme, cleaves cystathionine to yield cysteine, α-ketobutyrate, and ammonia.

-

Glutathione Synthesis: Cysteine is a rate-limiting precursor for the synthesis of glutathione (GSH), a tripeptide that plays a critical role in cellular detoxification and protection against oxidative stress.

The Aminopropylation and Polyamine Synthesis Pathway

This pathway utilizes this compound to produce polyamines, which are essential for cell growth and proliferation.

-

Decarboxylation of this compound: S-adenosylmethionine decarboxylase (SAMDC) catalyzes the decarboxylation of this compound to form S-adenosylmethioninamine (decarboxylated SAM or dcSAM).[4]

-

Synthesis of Spermidine: Spermidine synthase transfers an aminopropyl group from dcSAM to putrescine (formed from the decarboxylation of ornithine by ornithine decarboxylase, ODC) to generate spermidine.

-

Synthesis of Spermine: Spermine synthase then transfers a second aminopropyl group from another molecule of dcSAM to spermidine to form spermine.

Quantitative Data

The following tables summarize key quantitative data related to this compound metabolism, including enzyme kinetics and physiological concentrations of relevant metabolites.

Table 1: Kinetic Parameters of Key Enzymes in this compound Metabolism

| Enzyme | Substrate(s) | Km | Vmax / kcat | Organism/Tissue | Reference(s) |

| MAT2A | ATP | 98 µM | 0.27 s⁻¹ (kcat) | Human (recombinant) | [2] |

| L-Methionine | 23 µM | Human (recombinant) | [2] | ||

| GNMT | S-Adenosylmethionine | 0.22 mM ([S]0.5) | 27.0 min⁻¹ (kcat) | Rat (recombinant) | [1][8] |

| Glycine | 12.2 mM ([S]0.5) | Rat (recombinant) | [1] | ||

| CBS | L-Serine | 1.2 mM | - | Yeast | [9] |

| L-Homocysteine | 2.0 mM (Ki) | - | Yeast | [9] | |

| L-Cystathionine | 0.083 mM | 0.56 s⁻¹ (kcat, reverse) | Yeast | [9] | |

| ODC | L-Ornithine | 0.37 ± 0.09 mM | 225 ± 16 min⁻¹ (kcat) | Human (recombinant) | [10] |

| L-Ornithine | 0.9 mM | 4.8 µmol/mg/min | Aspergillus terreus | [11] | |

| SAMDC | S-Adenosylmethionine | - | - | - | - |

Note: Kinetic parameters can vary significantly depending on the experimental conditions, enzyme source, and presence of allosteric regulators.

Table 2: Physiological Concentrations of this compound and Related Metabolites

| Metabolite | Tissue/Fluid | Concentration | Organism | Reference(s) |

| S-Adenosylmethionine (SAM) | Liver | 60 - 90 nmol/g | Rat | [12][13] |

| Brain | 20 - 50 nmol/g | Rat | [12][13] | |

| S-Adenosylhomocysteine (SAH) | Liver | 10 - 15 nmol/g (adult) | Rat | [12][13] |

| Brain | < 1 nmol/g | Rat | [12][13] | |

| Putrescine | - | Millimolar range (intracellular) | Eukaryotes | [14] |

| Spermidine | - | Millimolar range (intracellular) | Eukaryotes | [14] |

| Spermine | - | Millimolar range (intracellular) | Eukaryotes | [14] |

Table 3: Effects of this compound Supplementation on Biochemical Markers in Humans

| Study Population | This compound Dose | Duration | Outcome Measure | Result | Reference(s) |

| Patients with alcoholic liver disease | 1.2 g/day (oral) | 6 months | Hepatic Glutathione | Significant increase compared to placebo | [9] |

| Patients with non-alcoholic liver disease | 1.2 g/day (oral) | 6 months | Hepatic Glutathione | Significant increase | [9] |

| Alcoholic patients | 2 g/day (parenteral) | 15 days | Erythrocyte Glutathione | Correction of decreased levels | [15][16] |

| Patients with alcoholic liver disease and intrahepatic cholestasis | 500-1500 mg/day (IV/oral) | 8 weeks | Alkaline Phosphatase (ALP) | Significant decrease | [17][18] |

| γ-Glutamyltransferase (γGT) | Significant decrease | [17][18] | |||

| Patients with chronic liver disease | 800-1600 mg/day (IV/oral) | 10 weeks | Serum Total Bilirubin | Significant decrease | [5][19] |

| Alanine Aminotransferase (ALT) | Significant decrease | [5][19] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of this compound metabolism.

Quantification of this compound and S-Adenosylhomocysteine by LC-MS/MS

Principle: This method allows for the sensitive and specific quantification of this compound (SAM) and S-adenosylhomocysteine (SAH) in biological samples using liquid chromatography coupled with tandem mass spectrometry.

Workflow Diagram:

Methodology:

-

Sample Preparation:

-

Homogenize tissue samples in a cold solution of perchloric acid (e.g., 0.4 M) to precipitate proteins and stabilize SAM.

-

For plasma samples, deproteinize by adding an equal volume of cold perchloric acid.

-

Vortex the mixture and incubate on ice for 10-15 minutes.

-

Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10 minutes.

-

Collect the supernatant and neutralize with a potassium carbonate solution.

-

Centrifuge again to remove the potassium perchlorate (B79767) precipitate.

-

The resulting supernatant is ready for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatography: Use a C18 reversed-phase column with a gradient elution profile. A typical mobile phase consists of an aqueous solution with a low concentration of an ion-pairing agent (e.g., heptafluorobutyric acid) and an organic solvent like acetonitrile (B52724) or methanol.

-

Mass Spectrometry: Employ electrospray ionization (ESI) in positive ion mode. Monitor the specific mass-to-charge (m/z) transitions for SAM (e.g., 399 -> 250) and SAH (e.g., 385 -> 136).

-

Quantification: Use stable isotope-labeled internal standards (e.g., d3-SAM and d4-SAH) added to the samples prior to protein precipitation for accurate quantification.

-

Ornithine Decarboxylase (ODC) Activity Assay (Non-Radioactive)

Principle: This assay measures the activity of ODC by quantifying the production of its product, putrescine. A coupled enzymatic reaction is used where putrescine is oxidized by a diamine oxidase, producing hydrogen peroxide (H₂O₂), which is then detected colorimetrically or fluorometrically.[8]

Workflow Diagram:

Methodology:

-

Enzyme Preparation: Prepare a cytosolic extract from cells or tissues by homogenization in a suitable buffer (e.g., Tris-HCl with protease inhibitors) followed by centrifugation to remove cellular debris.

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Buffer (e.g., Tris-HCl, pH 7.5)

-

L-Ornithine (substrate)

-

Pyridoxal phosphate (PLP, cofactor)

-

Dithiothreitol (DTT) to maintain a reducing environment

-

-

ODC Reaction:

-

Add the enzyme preparation to the reaction mixture and incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding an acid (e.g., perchloric acid).

-

-

Putrescine Detection:

-

Neutralize the reaction mixture.

-

Add a detection reagent containing:

-

Diamine oxidase

-

Horseradish peroxidase (HRP)

-

A chromogenic or fluorogenic HRP substrate (e.g., Amplex Red).

-

-

Incubate at room temperature, protected from light.

-

Measure the absorbance or fluorescence at the appropriate wavelength.

-

Quantify the amount of putrescine produced by comparing to a standard curve.

-

Analysis of Histone Methylation by Chromatin Immunoprecipitation (ChIP)

Principle: ChIP is used to determine the specific genomic locations of histone modifications. Cells are treated with a cross-linking agent to fix proteins to DNA. The chromatin is then sheared, and an antibody specific to the histone modification of interest is used to immunoprecipitate the corresponding chromatin fragments. The associated DNA is then purified and can be analyzed by qPCR or sequencing.[20][21][22]

Workflow Diagram:

Methodology:

-

Cell Treatment and Cross-linking:

-

Treat cultured cells with this compound or a vehicle control for the desired time.

-

Add formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubate to cross-link proteins to DNA.

-

Quench the cross-linking reaction with glycine.

-

-

Chromatin Preparation:

-

Harvest and lyse the cells.

-

Shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion (e.g., with micrococcal nuclease).

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody specific for the histone methylation mark of interest (e.g., H3K4me3, H3K27me3).

-

Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

-

Washes and Elution:

-

Wash the beads several times with buffers of increasing stringency to remove non-specifically bound chromatin.

-

Elute the immunoprecipitated chromatin from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the formaldehyde cross-links by heating the eluate.

-

Treat with proteinase K to digest proteins.

-

Purify the DNA using a column-based kit or phenol-chloroform extraction.

-

-

Analysis:

-

Quantitative PCR (qPCR): Use primers specific to promoter regions of target genes to quantify the enrichment of the histone modification.

-

Sequencing (ChIP-seq): Prepare a sequencing library from the purified DNA and perform high-throughput sequencing to identify the genome-wide distribution of the histone modification.

-

Conclusion

This compound is a pleiotropic molecule that sits (B43327) at the crossroads of several fundamental metabolic pathways. Its roles as the primary methyl donor, a precursor for polyamine synthesis, and a key intermediate in the transsulfuration pathway underscore its importance in maintaining cellular homeostasis. The intricate regulation of its synthesis and catabolism highlights the cell's need to maintain a delicate balance of this compound and its metabolites. Dysregulation of these pathways is increasingly recognized as a contributing factor to a variety of human diseases, making the enzymes and intermediates of this compound metabolism attractive targets for therapeutic intervention. The experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals seeking to further unravel the complexities of this compound biology and harness its therapeutic potential.

References

- 1. repository.lsu.edu [repository.lsu.edu]

- 2. Mechanism and Inhibition of Human Methionine Adenosyltransferase 2A - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analysis of S-Adenosylmethionine and S-Adenosylhomocysteine: Method Optimisation and Profiling in Healthy Adults upon Short-Term Dietary Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitation of S-adenosylmethionine decarboxylase protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. msjonline.org [msjonline.org]

- 6. journals.physiology.org [journals.physiology.org]

- 7. The Glycine N-Methyltransferase Case Study: Another Challenge for QM-cluster Models? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kinetics of the yeast cystathionine beta-synthase forward and reverse reactions: continuous assays and the equilibrium constant for the reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Item - Kinetic parameters of human ornithine decarboxylases. - Public Library of Science - Figshare [plos.figshare.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Relationship between tissue levels of S-adenosylmethionine, S-adenylhomocysteine, and transmethylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Alterations of methionine metabolism in hepatocarcinogenesis: the emergent role of glycine N-methyltransferase in liver injury - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Open-label study of this compound for the treatment of intrahepatic cholestasis associated with alcoholic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Determination of S-Adenosylmethionine and S-Adenosylhomocysteine by LC–MS/MS and evaluation of their stability in mice tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 19. medchemexpress.com [medchemexpress.com]

- 20. youtube.com [youtube.com]

- 21. An efficient chromatin immunoprecipitation (ChIP) protocol for studying histone modifications in peach reproductive tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Chromatin immunoprecipitation protocol for histone modifications and protein-DNA binding analyses in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on S-adenosylmethionine as a Universal Methyl Group Donor

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-adenosylmethionine (SAMe), a metabolite synthesized from methionine and ATP, is the principal methyl group donor in all living cells.[1][2] This vital role places SAMe at the heart of a multitude of cellular processes, including epigenetic regulation through DNA and histone methylation, biosynthesis of phospholipids (B1166683) and neurotransmitters, and regulation of gene expression.[1][3][4] Dysregulation of SAMe metabolism has been implicated in various diseases, making it a molecule of significant interest for therapeutic development. This guide provides a comprehensive technical overview of SAMe's function, metabolism, and the methodologies used to study its role in cellular biology.

The Core of One-Carbon Metabolism: The Methionine Cycle

S-adenosylmethionine is synthesized by the enzyme methionine adenosyltransferase (MAT), which catalyzes the reaction between methionine and ATP.[5][6] Once formed, SAMe donates its activated methyl group to a wide array of acceptor molecules in reactions catalyzed by methyltransferases.[1][7] This transfer results in the formation of S-adenosylhomocysteine (SAH), a potent inhibitor of most methyltransferases.[4][5] SAH is subsequently hydrolyzed to homocysteine and adenosine (B11128) by SAH hydrolase.[4][5] Homocysteine can then be remethylated to methionine, completing the cycle. This process is crucial for maintaining the cellular methylation potential, often represented by the SAM/SAH ratio.[4]

References

- 1. amsbio.com [amsbio.com]

- 2. S-Adenosylmethionine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. S-Adenosyl methionine - Wikipedia [en.wikipedia.org]

- 4. S-Adenosyl Methionine and Transmethylation Pathways in Neuropsychiatric Diseases Throughout Life - PMC [pmc.ncbi.nlm.nih.gov]

- 5. portlandpress.com [portlandpress.com]

- 6. Methionine Metabolism: Key Enzymes, Reactions, and Interplay with Cellular Pathways - Creative Proteomics Blog [creative-proteomics.com]

- 7. S-adenosyl-methionine-dependent methyltransferases: highly versatile enzymes in biocatalysis, biosynthesis and other biotechnological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a Metabolic Hub: An In-depth Guide to the Discovery and History of S-adenosyl-L-methionine

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-adenosyl-L-methionine (SAMe), a molecule of profound biological significance, stands at the crossroads of numerous metabolic pathways, acting as the principal methyl donor and a key regulator of cellular processes. Its discovery over seven decades ago marked a pivotal moment in biochemistry, unraveling the mechanisms of transmethylation and opening new avenues for understanding health and disease. This technical guide provides a comprehensive overview of the discovery and history of SAMe, detailing the seminal experiments, the key metabolic pathways it governs, and its ever-expanding role in modern research and drug development.

The Landmark Discovery by Giulio Cantoni

The story of S-adenosyl-L-methionine begins in the early 1950s with the pioneering work of Italian-American scientist Giulio Cantoni. In 1952, Cantoni reported the enzymatic synthesis of a new, "active" form of methionine, which he later identified as S-adenosyl-L-methionine.[1][2] His groundbreaking research demonstrated that this molecule was formed from the reaction of L-methionine and adenosine (B11128) triphosphate (ATP), a discovery that laid the foundation for our understanding of biological methylation.[3][4]

Experimental Protocols: The Isolation and Identification of a Novel Intermediate

Isolation of S-adenosyl-L-methionine from Yeast (Adapted from Schlenk & DePalma, 1957)

-

Yeast Culture and Methionine Loading: Saccharomyces cerevisiae is cultured in a suitable medium and then incubated with an excess of L-methionine to increase the intracellular concentration of SAMe.

-

Extraction: The yeast cells are harvested and extracted with cold perchloric acid to precipitate proteins and other macromolecules, leaving small molecules like SAMe in the supernatant.

-

Purification by Ion-Exchange Chromatography: The acidic extract is neutralized and passed through a cation-exchange resin column (e.g., Dowex 50). The positively charged sulfonium (B1226848) group of SAMe allows it to bind to the resin.

-

Elution: The column is washed to remove unbound contaminants. SAMe is then eluted using a strong acid, such as sulfuric acid.

-

Precipitation: The eluted SAMe is precipitated as a salt, often using phosphotungstic acid, to concentrate and further purify the compound.

-

Final Purification: The precipitate is redissolved, and the precipitating agent is removed, yielding a purified solution of S-adenosyl-L-methionine.

Enzymatic Assay for Methionine Adenosyltransferase (MAT)

The activity of the enzyme responsible for SAMe synthesis, methionine adenosyltransferase (MAT), can be measured by quantifying the formation of one of its products. Modern colorimetric assay kits are available for this purpose.[5][6] A general protocol is as follows:

-

Reaction Mixture Preparation: A reaction buffer is prepared containing L-methionine, ATP, and magnesium ions (a required cofactor for MAT).

-

Enzyme Addition: The reaction is initiated by adding the enzyme source (e.g., a purified MAT preparation or a cell lysate).

-

Incubation: The reaction mixture is incubated at a controlled temperature (typically 37°C).

-

Detection of Pyrophosphate (PPi): The assay is based on the detection of pyrophosphate (PPi), which is produced in equimolar amounts to SAMe. The PPi is enzymatically converted to a product that reacts with a colorimetric probe.

-

Spectrophotometric Measurement: The absorbance of the resulting colored product is measured at a specific wavelength (e.g., 570 nm), which is proportional to the amount of PPi generated and thus to the MAT activity.

The Central Role of SAMe in Metabolism

Following its discovery, the profound importance of SAMe in cellular metabolism quickly became apparent. It is a central hub for three critical metabolic pathways: transmethylation, transsulfuration, and aminopropylation.[7][8]

Transmethylation: The Universal Methyl Donor

The most well-known function of SAMe is its role as the primary donor of methyl groups in a vast number of biological reactions.[8] This process, known as transmethylation, is crucial for the synthesis and modification of a wide array of molecules, including DNA, RNA, proteins, lipids, and neurotransmitters.[9] The transfer of the methyl group from SAMe results in the formation of S-adenosyl-L-homocysteine (SAH), a potent inhibitor of most methyltransferases.[7]

Transsulfuration: A Gateway to Cysteine and Glutathione

The SAH produced during transmethylation is hydrolyzed to homocysteine and adenosine. Homocysteine can then enter the transsulfuration pathway, where it is converted to cysteine.[7] Cysteine is a vital amino acid for protein synthesis and is a precursor for the synthesis of glutathione, a major intracellular antioxidant.[8]

Aminopropylation: The Synthesis of Polyamines

After decarboxylation by the enzyme SAM decarboxylase, SAMe becomes a donor of an aminopropyl group for the synthesis of polyamines such as spermidine (B129725) and spermine.[8] These molecules are essential for cell growth, differentiation, and the stability of nucleic acids.[8]

The SAMe Cycle: A Tightly Regulated Metabolic Engine

The interconnected pathways of transmethylation and transsulfuration form a critical metabolic cycle known as the SAMe cycle or the methionine cycle. This cycle ensures the regeneration of methionine from homocysteine, allowing for the continuous synthesis of SAMe. The regulation of this cycle is crucial for maintaining cellular homeostasis.

Caption: The S-adenosyl-L-methionine (SAMe) Cycle.

Quantitative Data: A Snapshot of SAMe in Biological Systems

The concentration and enzymatic kinetics of SAMe and its related metabolites are critical parameters in understanding its biological roles. The following tables summarize key quantitative data from the literature.

Table 1: Representative Concentrations of S-adenosyl-L-methionine in Biological Samples

| Sample Type | Organism | Concentration | Reference(s) |

| Plasma | Human | 50-150 nmol/L | [10] |

| Serum | Human | 71-168 nmol/L | [11] |

| Liver Tissue | Rat | ~3.5-9 nmol/100 mg | [10] |

| Liver Tissue | Mouse | ~40-60 nmol/g | [12] |

Table 2: Kinetic Parameters of Key Enzymes in the SAMe Cycle

| Enzyme | Organism/Isozyme | Substrate | Km (µM) | Reference(s) |

| Methionine Adenosyltransferase (MAT2A) | Human | ATP | 50 ± 10 | [13][14] |

| L-Methionine | 5 ± 2 | [13][14] | ||

| Methionine Adenosyltransferase (MAT2A) | Human | ATP | 98 | [15] |

| L-Methionine | 23 | [15] | ||

| S-adenosylhomocysteine hydrolase (SAHH) | Human | S-adenosylhomocysteine | 1-2 | [7] |

| Glycine N-methyltransferase (GNMT) | Rat | S-adenosylmethionine | 100-200 | [16] |

Table 3: Stability of S-adenosyl-L-methionine

| Condition | Stability | Reference(s) |

| Aqueous solution, neutral or alkaline pH | Unstable, degrades to 5'-methylthioadenosine (MTA) | [10][17] |

| Aqueous solution, acidic pH (3.0-5.0) | More stable | [17][18] |

| Frozen aqueous solution | Optimal for storage, minimizes degradation and epimerization | [17][19] |

| Incubation at 38°C | Significant degradation over time | [19] |

Beyond a Simple Metabolite: SAMe as a Signaling Molecule

Recent research has expanded our understanding of SAMe's role beyond that of a simple metabolic intermediate. It is now recognized as a signaling molecule that can directly influence cellular processes.

Regulation of Gene Expression

SAMe levels can influence gene expression through the methylation of DNA and histones, key epigenetic modifications that control chromatin structure and gene accessibility.[7] Furthermore, SAMe can directly bind to specific RNA structures known as SAM riboswitches, which are found in some bacteria and regulate the expression of genes involved in methionine and SAMe metabolism.

Allosteric Regulation of Enzymes

SAMe can act as an allosteric regulator of several enzymes, influencing their activity. For instance, it can activate cystathionine β-synthase (CBS), a key enzyme in the transsulfuration pathway, thereby directing homocysteine towards cysteine synthesis when SAMe levels are high.[20]

Caption: Signaling Roles of S-adenosyl-L-methionine.

Conclusion and Future Directions

From its discovery as an "active methionine" to its current status as a multifaceted metabolic hub and signaling molecule, S-adenosyl-L-methionine has captivated the attention of the scientific community for over 70 years. The foundational work of Giulio Cantoni paved the way for a deep understanding of fundamental biochemical processes. Today, research continues to uncover new roles for SAMe in health and disease, with significant implications for drug development in areas such as oncology, hepatology, and neurology. As analytical techniques become more sensitive and our understanding of cellular regulation deepens, the story of S-adenosyl-L-methionine is far from over, promising new discoveries and therapeutic opportunities for years to come.

References

- 1. S-Adenosylmethionine Synthesis Is Regulated by Selective N6-Adenosine Methylation and mRNA Degradation Involving METTL16 and YTHDC1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. S-Adenosylmethionine; a new intermediate formed enzymatically from L-methionine and adenosinetriphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.cn [sigmaaldrich.cn]

- 6. AffiASSAY® Methionine Adenosyltransferase Activity Assay Kit (Colorimetric) | AffiGEN [affiassay.com]

- 7. Biochemical Pathways of S-adenosylmethionine - Amerigo Scientific [amerigoscientific.com]

- 8. amsbio.com [amsbio.com]

- 9. S-Adenosyl Methionine and Transmethylation Pathways in Neuropsychiatric Diseases Throughout Life - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Rethinking the bioavailability and cellular transport properties of S-adenosylmethionine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantification of serum and urinary S-adenosylmethionine and S-adenosylhomocysteine by stable-isotope-dilution liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Determination of S-Adenosylmethionine and S-Adenosylhomocysteine by LC–MS/MS and evaluation of their stability in mice tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Human Mat2A Uses an Ordered Kinetic Mechanism and Is Stabilized but Not Regulated by Mat2B - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mechanism and Inhibition of Human Methionine Adenosyltransferase 2A - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Regulation of S-adenosyl methionine synthesis in the mouse embryo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. Evaluation of chemical and diastereoisomeric stability of S-adenosylmethionine in aqueous solution by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. S‐adenosylmethionine: A metabolite critical to the regulation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]

Ademetionine's Role in Regulating Gene Expression: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ademetionine, also known as S-adenosylmethionine (SAM or SAMe), is a critical metabolite that serves as the primary methyl group donor in all living cells.[1] Its central role in transmethylation reactions directly impacts the epigenetic landscape, influencing both DNA and histone modifications that are fundamental to the regulation of gene expression.[2][3] Dysregulation of this compound metabolism is implicated in a range of pathologies, including liver disease and cancer, making it a molecule of significant interest for therapeutic and research applications.[4][5] This technical guide provides an in-depth examination of the molecular mechanisms by which this compound governs gene expression, presents quantitative data from relevant studies, details key experimental protocols for its investigation, and visualizes the core biological pathways and workflows involved.

Core Mechanisms of Gene Regulation by this compound

This compound's influence on gene expression is primarily exerted through its function as a universal methyl donor, which underpins the epigenetic machinery of the cell.

This compound in Epigenetic Modifications

Epigenetic regulation refers to heritable changes in gene function that do not involve alterations to the DNA sequence itself.[6] this compound is the sole methyl donor for a vast number of these modifications.[1]

-

DNA Methylation: this compound provides the methyl group for DNA methyltransferases (DNMTs), which catalyze the addition of a methyl group to cytosine bases, typically within CpG dinucleotides.[2][7] This modification is fundamentally linked to gene silencing; methylation of promoter regions can prevent the binding of transcription factors or recruit repressive protein complexes, thereby turning gene expression off.[8][9]

-

Histone Methylation: Histone proteins, which package DNA into chromatin, can be methylated on lysine (B10760008) and arginine residues by histone methyltransferases (HMTs) that also rely on this compound as the methyl source.[10][11] Unlike DNA methylation, histone methylation can be associated with either transcriptional activation (e.g., H3K4me3) or repression (e.g., H3K27me3), depending on the specific residue methylated and the degree of methylation (mono-, di-, or tri-methylation).[12]

The SAM Cycle: A Nexus of Metabolic and Epigenetic Control

The availability of this compound for methylation reactions is tightly controlled by a metabolic pathway known as the SAM Cycle or the Methionine Cycle.[2][10]

-

Synthesis: this compound is synthesized from methionine and ATP by the enzyme methionine adenosyltransferase (MAT).[10][12]

-

Methyl Donation: this compound donates its methyl group to a substrate (DNA, histones, etc.), a reaction catalyzed by a specific methyltransferase.

-

Byproduct Formation: Upon methyl donation, this compound is converted to S-adenosylhomocysteine (SAH).[8][13]

-

Inhibition and Regeneration: SAH is a potent inhibitor of methyltransferase reactions.[2][7] It is hydrolyzed to homocysteine and adenosine (B11128) by SAH hydrolase.

-

Recycling: Homocysteine is then remethylated to form methionine, completing the cycle. This step requires folate and vitamin B12.[14]

The intracellular ratio of SAM to SAH is considered a critical indicator of the cell's "methylation potential."[2] A high SAM/SAH ratio favors ongoing methylation reactions, whereas a low ratio (caused by an accumulation of SAH) leads to feedback inhibition of methyltransferases, thereby altering gene expression patterns.[15]

Key Signaling and Metabolic Pathways

This compound's regulatory role extends beyond direct methylation and is integrated with other crucial cellular pathways.

One-Carbon Metabolism

The SAM cycle is a core component of the broader one-carbon metabolism network, which integrates signals from nutrient sources like amino acids and vitamins to regulate the synthesis of nucleotides and the generation of SAM for methylation.[10][16] This network provides a direct link between the nutritional status of a cell and its epigenetic state, with this compound acting as the key effector molecule that translates metabolic shifts into changes in gene expression.[10][12]

Polyamine Biosynthesis Pathway

This compound is a precursor for polyamine synthesis, which is essential for cell proliferation and differentiation.[17][18] In this pathway, this compound is first decarboxylated by S-adenosylmethionine decarboxylase (SAMDC) to form decarboxylated SAM (dcSAM).[17] The aminopropyl group from dcSAM is then transferred to putrescine to form spermidine (B129725), and subsequently to spermidine to form spermine (B22157).[1][18] Polyamines themselves can influence gene expression by modulating chromatin structure and DNA conformation.[11] Therefore, this compound levels can regulate the expression of genes involved in cell growth indirectly through the synthesis of polyamines.[19]

Prokaryotic Gene Regulation: SAM Riboswitches